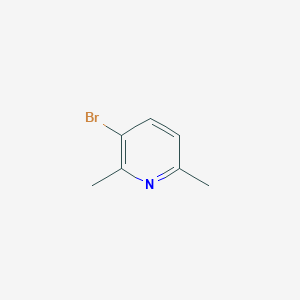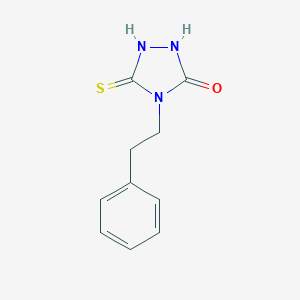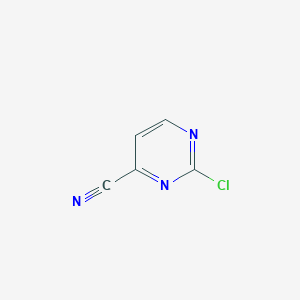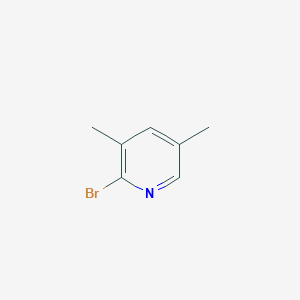![molecular formula C14H20O3 B181012 2-[2-(Sec-butyl)phenoxy]butanoic acid CAS No. 915921-89-0](/img/structure/B181012.png)
2-[2-(Sec-butyl)phenoxy]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Sec-butyl)phenoxy]butanoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H20O3 and a molecular weight of 236.31 .
Synthesis Analysis
The synthesis of an ester, such as “2-[2-(Sec-butyl)phenoxy]butanoic acid”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “2-[2-(Sec-butyl)phenoxy]butanoic acid” is represented by the formula C14H20O3 . The molecule has a mono-isotopic mass of 236.141251 Da .Physical And Chemical Properties Analysis
“2-[2-(Sec-butyl)phenoxy]butanoic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 355.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.4±3.0 kJ/mol and a flash point of 127.5±16.7 °C . The compound has a molar refractivity of 67.2±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 224.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Proteomics
Application Summary
Proteomics, the study of proteins and their functions, could utilize this compound to investigate protein interactions and stability, given its potential to interact with hydrophobic protein domains.
Methods of Application
Experimental procedures might include mass spectrometry, protein affinity chromatography, and thermal stability assays to study protein binding and folding in the presence of the compound.
Results
The outcomes could reveal insights into protein structure-function relationships, with data on binding affinities and structural changes. However, specific proteomics data related to this compound is not available in the current search results .
Computational Chemistry
Application Summary
Computational chemistry could use this compound in molecular modeling studies to predict its reactivity and interactions with other molecules.
Methods of Application
Simulations using quantum chemistry or molecular dynamics would be performed to calculate the compound’s electronic structure and potential energy surfaces.
Results
Predicted data might include molecular geometries, reaction pathways, and energy barriers. Specific computational results are not available from the search results .
Biotechnology
Application Summary
Biotechnologists might explore the compound’s use in biocatalysis or as a building block for bio-based materials, leveraging its organic structure compatible with biological systems.
Methods of Application
Enzymatic reactions or fermentation processes could be set up to incorporate the compound into bio-based products.
Results
Metrics such as conversion efficiency, product yield, and biocompatibility would be evaluated, although detailed biotechnological data is not available .
Medicinal Chemistry
Application Summary
Medicinal chemists could investigate the compound for drug development, particularly as a scaffold for creating new drug candidates.
Methods of Application
Drug discovery processes would involve the design, synthesis, and biological evaluation of derivatives of the compound.
Results
Findings would focus on the pharmacological activity, selectivity, and toxicity profiles of the new entities. However, specific medicinal chemistry data is not provided in the search results .
Polymer Chemistry
Application Summary
Polymer chemistry could utilize the compound in the development of new polymeric materials, potentially exploiting its phenoxy group for polymer chain modification.
Methods of Application
Polymerization techniques such as free radical or condensation reactions could be used to incorporate the compound into polymers.
Results
The properties of the resulting polymers, such as mechanical strength, thermal stability, and chemical resistance, would be characterized, though specific polymer data is not available .
Propiedades
IUPAC Name |
2-(2-butan-2-ylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-10(3)11-8-6-7-9-13(11)17-12(5-2)14(15)16/h6-10,12H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHWZJEVYGSKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586408 |
Source


|
| Record name | 2-[2-(Butan-2-yl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Sec-butyl)phenoxy]butanoic acid | |
CAS RN |
915921-89-0 |
Source


|
| Record name | 2-[2-(Butan-2-yl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)
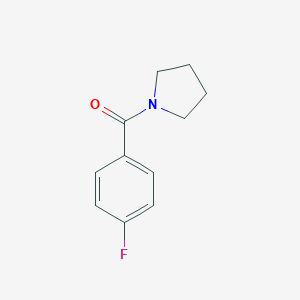
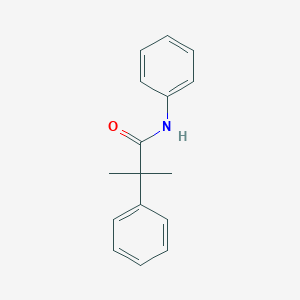
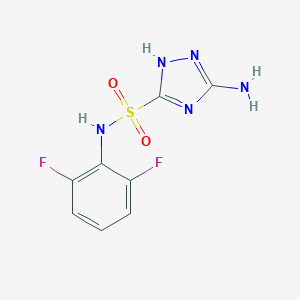
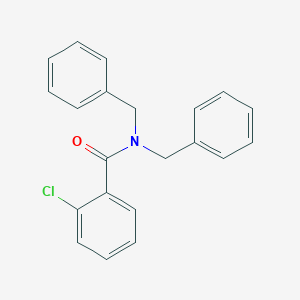
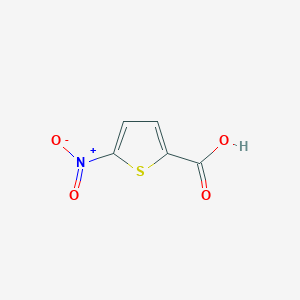
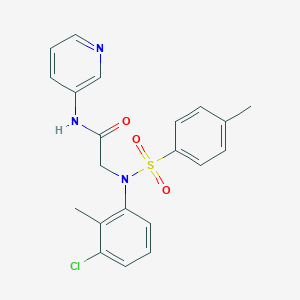
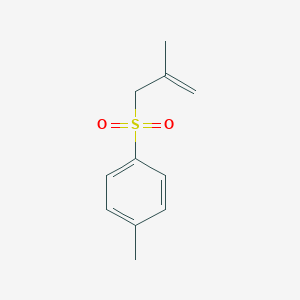
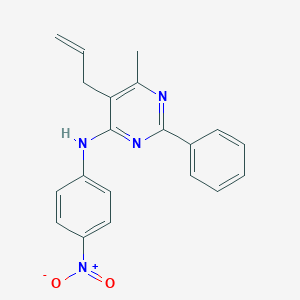
![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)
